molecular formula C15H31BO3Si B1588830 (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester CAS No. 114653-19-9

(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester

Cat. No.: B1588830
CAS No.: 114653-19-9
M. Wt: 298.3 g/mol
InChI Key: LUURLZJMKOVITO-UHFFFAOYSA-N
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Description

(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester is a useful research compound. Its molecular formula is C15H31BO3Si and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

This compound is pivotal in the palladium-catalyzed cross-coupling reactions, facilitating the synthesis of (E)-(1-organo-1-alkenyl)boronates from alkynes via a formal carboboration route. Such transformations are essential for creating pinacol esters of (E)-(1-butyl-1-alkenyl)boronic acid with good yields, underscoring its utility in synthesizing diverse organic molecules (Ishiyama, Yamamoto, & Miyaura, 1996).

Material Science and Polymer Synthesis

In material science, the compound is utilized in the synthesis of π-conjugated polymers through the Suzuki-Miyaura coupling polymerization. This application is significant for creating boronate-terminated high-molecular-weight polymers, which play a critical role in electronic materials and devices (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).

Organic Synthesis Methodologies

The compound demonstrates its versatility in organic synthesis by participating in the facile and green synthesis of boronic acid esters through mechanochemistry. This environmentally benign method emphasizes the compound's role in forming boronic acid esters without the need for solvents, thus contributing to the development of sustainable chemical processes (Schnürch, Holzweber, Mihovilovic, & Stanetty, 2007).

Novel Organic Reactions

Innovatively, this compound is involved in the synthesis of vinyl iodides from vinylboronate pinacol esters, showcasing its role in the stereoselective synthesis of essential intermediates for organic synthesis. This process highlights the compound's utility in transforming polyenyl-1-boronic acids into Z- or E-iodides, essential for the synthesis of various organic molecules (Stewart & Whiting, 1995).

Analytical Chemistry Applications

Moreover, the compound's derivatives, particularly pinacolboronate esters, are extensively used in Suzuki coupling reactions for connecting organic building blocks. Their analysis poses unique challenges due to facile hydrolysis, which necessitates innovative analytical approaches to assess their quality and purity, crucial for the synthesis of complex molecules (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).

Properties

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31BO3Si/c1-13(2,3)20(8,9)17-12-10-11-16-18-14(4,5)15(6,7)19-16/h10-11H,12H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUURLZJMKOVITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester

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